(S)-Morpholin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Morpholin-2-amine is a chiral amine compound with a morpholine ring structure It is characterized by the presence of an amino group attached to the second carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Morpholin-2-amine typically involves the enantioselective reduction of morpholin-2-one. One common method is the catalytic hydrogenation of morpholin-2-one using chiral catalysts to achieve the desired enantiomeric purity. Another approach involves the use of chiral auxiliaries or chiral pool synthesis starting from naturally occurring chiral compounds.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of specialized chiral catalysts to ensure high yield and enantiomeric excess. The choice of solvent and purification methods also plays a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Morpholin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholin-2-one or other oxidized derivatives.
Reduction: The compound can be further reduced to form secondary amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include morpholin-2-one, secondary amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Morpholin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of (S)-Morpholin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The morpholine ring structure provides additional stability and specificity in these interactions, making it a valuable scaffold in drug design and development.
Comparison with Similar Compounds
Morpholine: A structurally similar compound but lacks the chiral center and specific reactivity of (S)-Morpholin-2-amine.
Piperazine: Another cyclic amine with similar applications but different chemical properties and reactivity.
Pyrrolidine: A five-membered ring amine with distinct reactivity and applications compared to morpholine derivatives.
Uniqueness: this compound stands out due to its chiral nature, which imparts unique stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where enantiomeric purity is crucial for biological activity and therapeutic efficacy.
Properties
Molecular Formula |
C4H10N2O |
---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
(2S)-morpholin-2-amine |
InChI |
InChI=1S/C4H10N2O/c5-4-3-6-1-2-7-4/h4,6H,1-3,5H2/t4-/m0/s1 |
InChI Key |
UPIMOWOAXQPYNC-BYPYZUCNSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)N |
Canonical SMILES |
C1COC(CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.